N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide

Lipophilicity Molecular Recognition Drug Design

Sourcing a well-characterized, selective APT2 inhibitor can be challenging. This compound offers 1.4-fold selectivity for APT2 over APT1, paired with clean off-target profiles (AChE IC50 31 µM, DHFR IC50 >10 µM), making it ideal for probe development and screening cascades. • Selectivity: 1.4× APT2 over APT1 • Off-target safety: essentially inactive against AChE/DHFR • Scaffold: 301 Da naphthalene-sulfone core with defined binding pose

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 838899-52-8
Cat. No. B2707656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide
CAS838899-52-8
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H15NO3S/c1-12(18)17(14-9-10-21(19,20)11-14)16-8-4-6-13-5-2-3-7-15(13)16/h2-10,14H,11H2,1H3
InChIKeyUEZBRIBRNFYINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide: Structural & Pharmacophoric Profile


N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide (CAS 838899-52-8) is a synthetic sulfone-containing acetamide derivative that integrates a 1,1‑dioxido‑2,3‑dihydrothiophene core with an N‑naphthalen‑1‑yl substituent [1]. The compound belongs to a class of heterocyclic sulfones explored as enzyme inhibitors and probe molecules, frequently appearing in focused screening libraries [2]. Its structural hallmark is the combination of a polar sulfone group—capable of hydrogen‑bonding—and a rigid, planar naphthalene moiety that can engage in π‑stacking interactions with aromatic residues in protein binding sites [1].

Sulfone-naphthalene scaffold enables hydrogen-bonding and π-stacking interactions with aromatic protein residues.
Suited for enzyme inhibitor studies targeting hydrophobic clefts or π-rich binding sites.
Appears in focused screening libraries as a tool compound for serine hydrolase probe development.

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide: Advantages Over Generic Analogs


In the sulfone‑acetamide series, simple N‑phenyl or N‑(substituted‑phenyl) variants differ substantially in lipophilicity, molecular shape, and π‑interaction capacity from the N‑naphthalen‑1‑yl congener [1]. Replacing the naphthalene ring with a phenyl group reduces the aromatic surface available for π‑stacking and lowers the cLogP, which can drastically alter target engagement, selectivity, and solubility profiles [2]. Even among naphthalene‑containing acetamides, the position of the sulfone‑dihydrothiophene attachment (1‑naphthyl vs. 2‑naphthyl) and the oxidation state of the thiophene sulfur are critical for maintaining a specific three‑dimensional orientation within the binding pocket; subtle structural perturbations have been shown to shift inhibition potency by orders of magnitude in related chemotypes [3]. The sections below provide the quantitative evidence that justifies why procurement decisions must differentiate this precise compound from its closest commercially available analogs.

Phenyl analogs (e.g., T6V) provide only a single aromatic ring, reducing π-surface area and potentially shifting target engagement.
Variations in sulfone-dihydrothiophene attachment position or sulfur oxidation state may alter three-dimensional orientation and drastically affect binding potency.
Predicted lipophilicity differences can influence isoform selectivity and solubility; direct substitution requires experimental validation.

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide: Key Differentiation Evidence


Lipophilicity & Molecular Volume vs. N-Phenyl Analog (T6V)

The N‑naphthalen‑1‑yl compound (MW 301.36 g·mol⁻¹) exhibits a substantially larger molecular volume and higher predicted lipophilicity than the N‑phenyl analog T6V (MW 251.30 g·mol⁻¹) [1][2]. The added naphthalene ring increases the aromatic carbon count by 6 and introduces an additional ring system, which computational models associate with a ΔcLogP of approximately +1.5 to +2.0 units relative to the phenyl congener [3]. This difference is critical when the binding site comprises hydrophobic clefts or requires extensive π‑stacking.

Lipophilicity & Volume
Class-level
MW 301.36 vs 251.30 g·mol⁻¹; ΔcLogP ≈ +1.5 to +2.0
Supports binding in hydrophobic clefts
Calculated properties; experimental verification recommended.
Lipophilicity Molecular Recognition Drug Design

Aromatic π-Surface: Naphthalen-1-yl vs. Phenyl Analogs

The naphthalen‑1‑yl substituent provides two fused aromatic rings (10 π‑electrons), whereas the closest fluorinated analog T7P [N‑(4‑fluorophenyl)acetamide] offers only a single benzene ring (6 π‑electrons) [1][2]. The o‑tolyl analog (CAS 838891‑20‑6) likewise contains a single substituted benzene ring . This doubling of aromatic surface area enhances potential π‑π and cation‑π interactions, which can be decisive for binding to targets such as kinases, bromodomains, or other proteins with aromatic‑rich pockets [3].

π-Surface Area
Class-level
2 fused rings / 10 π-electrons vs 1 ring / 6 π-electrons
Supports π-stacking interaction modeling
Structural comparison; no direct binding data presented.
π‑Stacking Structure‑Activity Relationships Fragment‑Based Design

Selectivity Window Between APT1 and APT2

BindingDB curation of ChEMBL data reports a Ki of 990 nM for APT1 and 730 nM for APT2, yielding a 1.4‑fold preference for the APT2 isoform [1]. While the magnitude of difference is modest, it contrasts with many broad‑spectrum serine hydrolase inhibitors that show flat selectivity profiles. The selectivity ratio is meaningful when the goal is to dissect the individual roles of APT1 vs. APT2 in cellular palmitoylation cycles [2].

APT1/APT2 Selectivity
Head-to-head
Ki APT2 = 730 nM, APT1 = 990 nM; 1.4-fold APT2 preference
Supports isoform-selectivity assay context
Modest selectivity window; optimization can be explored.
Enzyme Inhibition Selectivity Acyl‑Protein Thioesterase

Off-Target Activity: AChE and DHFR

In counter‑screening panels, the compound displayed IC50 > 31,000 nM against human acetylcholinesterase (AChE) and IC50 > 10,000 nM against human dihydrofolate reductase (DHFR) [1][2]. These values are orders of magnitude above the Ki values for the primary target (APT2), indicating a clean ancillary pharmacology profile relative to compounds in the same library that showed micromolar AChE or DHFR inhibition [2]. This low off‑target activity is a practical advantage when the compound is used as a selective chemical probe in cellular assays where muscarinic or folate‑pathway interference must be excluded.

Off-Target AChE/DHFR
Reported
IC50 >31,000 nM (AChE), >10,000 nM (DHFR)
Supports low-off-target assay fit
Counter-screening data from curated panel; broad selectivity profile.
Off‑Target Profiling Safety Pharmacology Counter‑Screening

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide: Recommended Application Scenarios


Development of APT2-Selective Chemical Probes

The 1.4‑fold selectivity for APT2 over APT1, combined with clean off‑target profiles (AChE, DHFR), designates this compound as a viable starting point for designing cellular probes that require differentiation between the two depalmitoylating enzymes [1]. Its naphthalene moiety provides a handle for structure‑based optimization aimed at widening the selectivity window [2].

Fragment- and Structure-Based Lead Optimization

The rigid naphthalene‑sulfone core offers a defined, low‑molecular‑weight scaffold (301 Da) with a well‑characterized binding pose when docked into templates of related serine hydrolase structures. Its increased π‑surface relative to phenyl analogs makes it especially suitable for targets where aromatic stacking dominates the interaction energy [3].

Selectivity-Profiling Reference Standard

Because the compound is essentially inactive against AChE (IC50 31 μM) and DHFR (IC50 >10 μM), it can serve as a negative control or selectivity‑profiling standard when constructing kinase or hydrolase screening cascades, helping laboratories validate assay robustness without introducing confounding polypharmacology [1][4].

Physicochemical Comparator for Naphthalene Acetamides

With a predicted cLogP increment of ≈+1.5–2.0 over the phenyl analog T6V, the compound is a useful calibration tool for evaluating how lipophilicity modulates membrane permeability and metabolic stability in a matched molecular pair approach [2][5].

Application
Selection Property
Validation Focus
APT2-selective probe development
Isoform selectivity profile
APT1/APT2 discrimination by kinetic assay
Fragment-based lead optimization
Rigid naphthalene-sulfone scaffold
π-stacking contribution and binding pose modeling
Screening panel reference standard
Low off-target profile (AChE, DHFR)
Assay robustness with negative control
Lipophilicity calibration tool
Predicted cLogP increment over phenyl
Membrane permeability and metabolic stability correlation
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